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Compound of Interest

Compound Name:
O-Desmethyl apixaban sulfate

sodium

Cat. No.: B12424545 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of apixaban, an

oral, direct factor Xa inhibitor. The document details the key metabolic pathways, identified

metabolites, quantitative exposure data, and the experimental methodologies employed for

their discovery and characterization.

Introduction
Apixaban is a highly selective, reversible inhibitor of Factor Xa, a critical enzyme in the

coagulation cascade.[1][2] Understanding its metabolism is fundamental to characterizing its

pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its overall

safety and efficacy. The primary routes of biotransformation for apixaban involve oxidation and

conjugation, with multiple elimination pathways contributing to its clearance.[3][4]

Metabolic Pathways of Apixaban
The biotransformation of apixaban in humans is primarily mediated by the cytochrome P450

(CYP) enzyme system, with CYP3A4/5 being the major contributor.[5][6] Minor contributions

also come from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[5][7] The main

metabolic reactions identified are O-demethylation of the methoxyphenyl moiety and

hydroxylation at the 3-oxopiperidinyl moiety.[5][6] The resulting metabolites can undergo further

conjugation, primarily sulfation.[8][9]
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The diagram below illustrates the principal metabolic pathway for apixaban.
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Apixaban Metabolic Pathway

Major Human Metabolites
In human plasma, unchanged apixaban is the most abundant circulating component.[5][7]

Several metabolites have been identified, but only one is considered significant in terms of

exposure.

O-demethyl apixaban sulfate (M1): This is the major circulating metabolite in humans,

formed via O-demethylation followed by sulfation.[8][10] Its exposure accounts for

approximately 25% of the parent drug's area under the curve (AUC).[5][11] Importantly, M1 is

pharmacologically inactive, showing no significant inhibition of Factor Xa.[9][12]

O-demethyl apixaban (M2) and Hydroxylated Metabolites (e.g., M7): These oxidative

metabolites are formed by CYP3A4/5 but circulate at much lower concentrations.[6][9] Their

exposure does not exceed 5% of the parent apixaban levels.[9]

Quantitative Analysis of Apixaban Elimination
Human mass balance studies using radiolabeled [¹⁴C]apixaban have been crucial for

quantifying the routes of elimination. These studies show that apixaban is cleared through

multiple pathways, including renal excretion, metabolism, and direct intestinal excretion.[4][7]

Unchanged apixaban accounts for approximately half of the total recovered dose.[8][13]
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Table 1: Mean Recovery of an Oral 20 mg Radiolabeled Apixaban Dose in Healthy Male

Subjects

Excretion Route
Group 1 (n=6, No Bile

Collection)
Group 2 (n=4, With Bile

Collection)

Feces (% of Dose) 56.0% 46.7%

Urine (% of Dose) 24.5% 28.8%

Bile (% of Dose) N/A 2.44%

Total Recovery 80.5% 77.94%

Source: Data adapted from Raghavan et al., 2009.[8][13][14]

Table 2: Relative Exposure of Major Apixaban Metabolites in Human Plasma

Component
Relative Exposure (as % of

Apixaban AUC)
Pharmacological Activity

Apixaban (Parent Drug) 100% Active

O-demethyl apixaban sulfate

(M1)
~25% Inactive

Other Metabolites (e.g., M2,

M7)
< 5% Inactive

Source: Data compiled from multiple sources.[5][9][11]

Experimental Protocols
The identification and quantification of apixaban metabolites have been accomplished through

a combination of in vivo and in vitro studies, utilizing advanced analytical techniques.

The general workflow for these studies is depicted below.
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Workflow for Apixaban Metabolite Identification

5.1. In Vivo Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

Objective: To determine the pharmacokinetic profile, routes of elimination, and metabolic fate

of apixaban in humans.

Protocol:

Subjects: Healthy male volunteers were enrolled.[14]

Dosing: A single oral dose of 20 mg of [¹⁴C]apixaban was administered.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12424545?utm_src=pdf-body-img
https://go.drugbank.com/articles/A177565
https://pubmed.ncbi.nlm.nih.gov/18832478/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection: Blood, urine, and feces were collected at predetermined intervals.[14]

In a subset of subjects, bile was also collected via an indwelling nasobiliary tube.[8]

Analysis: Total radioactivity in all samples was measured to determine mass balance.

Plasma, urine, and fecal extracts were analyzed by Liquid Chromatography with Tandem

Mass Spectrometry (LC-MS/MS) for metabolite profiling and identification.[15][16]

5.2. In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for apixaban metabolism and to characterize

the primary metabolic pathways.

Protocol:

Systems: Incubations were performed using human liver microsomes, primary human

hepatocytes, and cDNA-expressed human CYP enzymes.[6][17]

Incubation: Apixaban was incubated with the selected in vitro system in the presence of

necessary cofactors (e.g., NADPH for CYP-mediated reactions).[18]

Metabolite Formation: The formation of metabolites, such as O-demethyl apixaban (M2)

and hydroxylated products (M4, M7), was monitored over time.[6]

Enzyme Phenotyping: To identify the specific CYP enzymes involved, experiments were

conducted with a panel of individual human liver microsomes, cDNA-expressed P450s,

and selective chemical inhibitors.[6][18]

5.3. Analytical Methodology: LC-MS/MS

Objective: To separate, detect, and quantify apixaban and its metabolites in complex

biological matrices.

General Protocol:

Sample Preparation: A simple protein precipitation with acetonitrile is commonly used to

extract apixaban and its metabolites from plasma samples.[19]
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Chromatographic Separation: Separation is achieved using reversed-phase high-

performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) on a C18 column.[19][20] A gradient elution with a mobile

phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent

(e.g., methanol or acetonitrile) is typically employed.[19][21]

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive

electrospray ionization (ESI+) mode is used for detection.[21] Multiple Reaction Monitoring

(MRM) is employed for sensitive and selective quantification, using specific precursor-to-

product ion transitions for apixaban and each metabolite.[19]

Conclusion
The metabolism of apixaban has been thoroughly characterized through rigorous in vivo and in

vitro studies. It is cleared via multiple pathways, including metabolism primarily by CYP3A4/5,

as well as direct renal and intestinal excretion. The major biotransformation routes are O-

demethylation and hydroxylation. While several metabolites have been identified, only O-

demethyl apixaban sulfate (M1) is present in significant amounts in human circulation, and it is

pharmacologically inactive. This well-defined and favorable metabolic profile, with no active

circulating metabolites, contributes to apixaban's predictable pharmacokinetics and low

potential for metabolic drug-drug interactions.[6][7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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